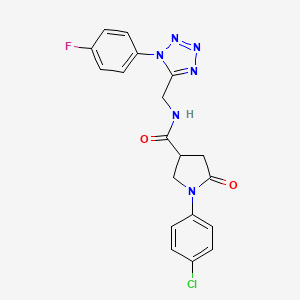![molecular formula C15H10ClF3N4S B2418008 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499796-54-2](/img/structure/B2418008.png)
5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Antimicrobial Activity
One of the notable applications of compounds similar to 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is their antimicrobial activity. Research by Abdelhamid et al. (2010) on analogous compounds demonstrates their effectiveness against various microorganisms, indicating potential for treating infections (Abdelhamid et al., 2010).
Molluscicidal Properties
Another application is the compound's molluscicidal properties, as investigated by El-bayouki and Basyouni (1988). Their research focused on thiazolo[5,4-d]pyrimidines and highlighted their effectiveness against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Fungicidal Lead Compound
Liu et al. (2023) discovered a fungicidal lead compound, HNPC-A9229, closely related to the chemical . This compound shows superior fungicidal activity and low toxicity, suggesting potential agricultural applications (Liu et al., 2023).
Amplifiers of Phleomycin
Brown et al. (1982) explored the use of similar compounds as amplifiers of phleomycin, a chemotherapeutic agent. Their research adds to the potential for these compounds in enhancing the effectiveness of existing cancer treatments (Brown et al., 1982).
NF-kappaB and AP-1 Gene Expression Inhibition
A study by Palanki et al. (2000) focused on derivatives of the chemical as inhibitors of NF-kappaB and AP-1 gene expression. This research points towards possible applications in treating diseases where these pathways are implicated (Palanki et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of central inflammation and control of brain inflammation processes .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The affected biochemical pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The compound’s action on these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
It is known that the compound is soluble in water, low carbon alcohols, and ethylene glycol . This solubility suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . Specifically, the compound has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability decreases when the pH is greater than 8 . Additionally, the compound’s activity may decrease with high-temperature storage
Future Directions
Biochemical Analysis
Biochemical Properties
This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Cellular Effects
It has been suggested that similar compounds may play a role in the regulation of central inflammation and could potentially be used to control brain inflammation processes .
Molecular Mechanism
This reaction involves the oxidative addition of palladium to form a new Pd–C bond .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Subcellular Localization
There is currently no available information on the subcellular localization of this compound .
Properties
IUPAC Name |
5-chloro-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-2-4-9(5-3-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBATJWUNOYNPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
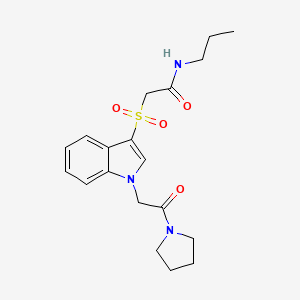
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)
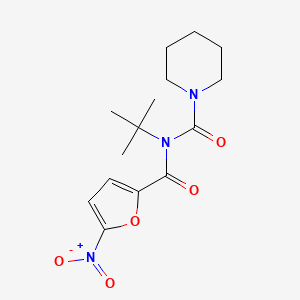
![N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2417931.png)
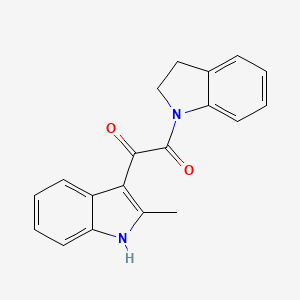

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
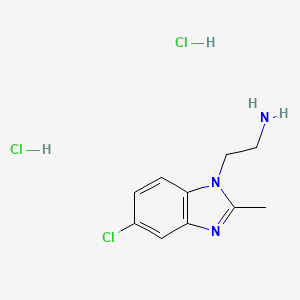

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)

